molecular formula C5H5N5 B3026956 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine CAS No. 1195625-75-2

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

Katalognummer: B3026956
CAS-Nummer: 1195625-75-2
Molekulargewicht: 135.13
InChI-Schlüssel: GSOHZHFIJOTFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine: is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in various biochemical reactions, particularly in signal transduction pathways. The compound interacts with these enzymes, potentially altering their activity and influencing the biochemical reactions they are involved in .

Cellular Effects

In terms of cellular effects, this compound has demonstrated antiproliferative activities against several cancer cell lines, including A549, MCF-7, and Hela . It appears to influence cell function by inhibiting the growth of these cells in the G0/G1 phase in a dose-dependent manner . This suggests that the compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . This binding can lead to enzyme inhibition or activation, potentially resulting in changes in gene expression. The compound’s effects at the molecular level are similar to those of foretinib, a known inhibitor of c-Met and VEGFR-2 .

Temporal Effects in Laboratory Settings

Given its demonstrated inhibitory and antiproliferative activities, it is likely that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its interactions with c-Met/VEGFR-2 kinases , it is possible that the compound may influence metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine can be achieved through various methods. One efficient method involves the use of a dicationic molten salt based on Tropine as a catalyst. This environmentally friendly method allows for high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the desired triazolo-pyrimidine structure.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of dicationic ionic liquids (DILs) has been explored for their thermal stability and reduced polarity, making them suitable for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the triazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Inhibition of Kinases : A notable application of [1,2,4]triazolo[4,3-a]pyrimidin-3-amine derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Research indicates that these compounds can selectively inhibit CDK2, leading to antiproliferative effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a promising derivative exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells, demonstrating potent anticancer activity .

Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. Specifically, compounds have been shown to interfere with the c-Met signaling pathway, which is often dysregulated in various cancers .

Antimalarial Potential

Targeting Plasmodium falciparum : Recent studies have highlighted the potential of this compound derivatives as antimalarial agents. A virtual library was created to screen compounds for activity against falcipain-2, a cysteine protease essential for the life cycle of Plasmodium falciparum. Selected compounds demonstrated significant in vitro activity with IC50 values as low as 2.24 µM .

Novel Mechanisms : These compounds may offer new mechanisms of action compared to existing antimalarials, which is critical given the rising issue of drug resistance in malaria treatment .

Anti-inflammatory and Analgesic Properties

COX Inhibition : Some derivatives of this compound have been identified as selective inhibitors of cyclooxygenase (COX) enzymes. These compounds exhibit dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), suggesting potential applications in treating inflammatory conditions and pain management .

Synthesis and Structure-Activity Relationships

Synthetic Strategies : The synthesis of this compound derivatives involves various chemical reactions including nucleophilic substitutions and cyclization processes. Understanding the structure-activity relationship (SAR) is crucial for optimizing their pharmacological properties. For example, modifications at specific positions on the triazole or pyrimidine rings can significantly affect their biological activity .

Data Table: Summary of Applications

ApplicationActivity TypeKey FindingsReference
AntitumorCDK InhibitionIC50 values: A549 - 0.98 µM; MCF-7 - 1.05 µM
AntimalarialInhibition of Falcipain-2IC50 values: 2.24 µM
Anti-inflammatoryCOX InhibitionDual COX-2/sEH inhibitors

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine is a nitrogen-rich heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a fused triazole and pyrimidine ring system, which contributes to its unique chemical properties. The presence of amino groups enhances its ability to form hydrogen bonds, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably:

  • Compound 22i demonstrated significant anti-tumor activity with IC50 values of:
    • A549: 0.83 ± 0.07 μM
    • MCF-7: 0.15 ± 0.08 μM
    • HeLa: 2.85 ± 0.74 μM
      Additionally, it exhibited potent c-Met kinase inhibition with an IC50 of 48 nM .
  • Compounds 4c and 4j showed promising results against MDA-MB-231 and MCF-7 cell lines with IC50 values of 17.83 μM and 19.73 μM, respectively .

These findings suggest that the triazolo[4,3-a]pyrimidine scaffold is a viable candidate for further development as a cancer therapeutic.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Recent research indicates that several synthesized compounds exhibit significant antibacterial and antifungal activities:

  • A study reported promising activity against various microorganisms, suggesting potential applications in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis.
  • Cell Cycle Arrest : Studies have indicated that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Study 1: Antitumor Activity Evaluation

A detailed study evaluated the antiproliferative effects of various triazolo[4,3-a]pyrimidine derivatives on cancer cell lines using the MTT assay. The results indicated that specific modifications on the triazole ring significantly enhanced anticancer activity.

Case Study 2: Synthesis and Antimicrobial Testing

In another study, new derivatives were synthesized through a one-pot reaction method and tested for antimicrobial efficacy against standard bacterial strains. Some compounds showed superior activity compared to traditional antibiotics.

Data Tables

CompoundCell LineIC50 (μM)Mechanism
22iA5490.83c-Met inhibition
22iMCF-70.15c-Met inhibition
22iHeLa2.85c-Met inhibition
4cMDA-MB-23117.83Antiproliferative
4jMCF-719.73Antiproliferative

Eigenschaften

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHZHFIJOTFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677537
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195625-75-2
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 3
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 4
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 5
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 6
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.